p-Bis-(p-methylstyryl)benzene
Description
Significance of Conjugated Organic Molecules in Optoelectronic Applications
Conjugated organic molecules are characterized by their structure of alternating single and double bonds, which results in a delocalized π-electron system. smolecule.com This electron delocalization is the foundation of their unique electronic and optical properties, making them ideal candidates for a wide array of optoelectronic applications. researchgate.netrsc.org These materials can function as organic semiconductors, bridging the gap between traditional inorganic semiconductors and insulating polymers.
The versatility of conjugated organic molecules allows for their integration into numerous devices, including:
Organic Light-Emitting Diodes (OLEDs): Their ability to emit light upon the application of an electric field is central to the development of vibrant and efficient displays and lighting solutions. researchgate.net
Organic Photovoltaics (OPVs): These molecules can absorb light and generate charge, forming the basis of flexible and lightweight solar cells. smolecule.com
Organic Field-Effect Transistors (OFETs): Their semiconducting nature enables their use as the active channel material in transistors, which are fundamental components of modern electronics. dntb.gov.ua
Sensors: The optical properties of conjugated molecules can be sensitive to their environment, allowing for their use in chemical and biological sensors. researchgate.net
A key advantage of these organic materials is the ability to tune their properties through precise chemical synthesis. rsc.org By modifying their molecular structure, researchers can control their color of emission, energy levels, and charge transport characteristics to meet the specific demands of a particular application. rsc.org
Overview of Distyrylbenzene (B1252955) Derivatives as Functional Materials
Distyrylbenzene derivatives are a prominent class of conjugated organic molecules that feature a central benzene (B151609) ring linked to two styryl groups. smolecule.com The extended π-conjugation in these molecules often leads to strong fluorescence, making them highly suitable for applications requiring light emission. dntb.gov.ua Their structural framework allows for various substitutions on both the central benzene ring and the terminal phenyl groups, which in turn influences their solid-state packing and optoelectronic properties. smolecule.com
These derivatives are actively being researched for their utility as:
Luminescent materials in OLEDs: Many distyrylbenzene compounds exhibit bright emission in the blue region of the visible spectrum, a color that is crucial for full-color displays and white lighting. nih.govresearchgate.net
Scintillators: Their capacity to emit light upon interaction with ionizing radiation makes them valuable components in radiation detection instruments. smolecule.com
Fluorescent probes: The sensitivity of their fluorescence to the local environment can be exploited for sensing and imaging applications. smolecule.com
The performance of distyrylbenzene-based materials is intimately linked to their molecular arrangement in the solid state. Researchers have explored various strategies, such as the introduction of long alkyl chains, to control their molecular orientation and enhance the efficiency of devices. nih.govresearchgate.net
Research Trajectories and Academic Relevance of p-Bis-(p-methylstyryl)benzene Analogs
This compound, also known by the acronyms BSB-Me and 4MSB, is a specific distyrylbenzene derivative that has garnered considerable attention for its promising optoelectronic properties. rsc.orgnih.gov In this molecule, methyl groups are attached at the para-position of the terminal phenyl rings. Research has demonstrated that single-crystal this compound is a promising material for optoelectronic device applications. researchgate.netguidechem.com
Recent research has highlighted several key findings:
High Charge Carrier Mobility: Thin films of this compound have been shown to exhibit a high hole mobility of 0.13 cm² V⁻¹ s⁻¹. rsc.org This excellent charge transport capability is attributed to the formation of densely packed submicron-sized grains with a high degree of molecular order. rsc.org
Nanocrystal Fabrication and Properties: A wet process using a bottom-up reprecipitation technique has been successfully employed to create nanocrystals of this compound. researchgate.netguidechem.com These nanocrystals, with an average size of about 60 nm, exhibit altered optical properties compared to the molecule in solution. researchgate.netguidechem.com Specifically, the absorption spectrum of the nanocrystal dispersion is blue-shifted, while the emission spectrum is red-shifted. researchgate.netguidechem.com
Enhanced Performance in Heterostructures: this compound has been incorporated into heterostructures with perovskite quantum dots. nih.gov In these systems, it acts as a passivating agent for defects, leading to a significant enhancement in the photoluminescence and stability of the quantum dots, which is crucial for developing high-performance green-emitting optoelectronic devices. nih.gov
Synthesis and Purity: The Horner-Wadsworth-Emmons reaction is a notable method for synthesizing this compound, allowing for controlled reaction conditions and the production of high-purity material. smolecule.com
The academic relevance of this compound and its analogs lies in their potential to serve as model compounds for understanding the structure-property relationships in organic semiconductors. The ongoing research into these materials is paving the way for the next generation of efficient and cost-effective organic electronic devices.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₂ |
| Molecular Weight | 310.43 g/mol |
| Appearance | Pale yellowish-white crystalline powder |
| Hole Mobility | 0.13 cm² V⁻¹ s⁻¹ |
| Nanocrystal Size (Reprecipitation Method) | ~60 nm |
Data sourced from references smolecule.comresearchgate.netrsc.orgguidechem.com
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[2-(4-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCASZEAAHJEDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of P Bis P Methylstyryl Benzene
Established Synthetic Pathways for Distyrylbenzene (B1252955) Derivatives
The synthesis of distyrylbenzene derivatives, such as p-Bis-(p-methylstyryl)benzene, has traditionally been accomplished through several well-established chemical reactions. These methods are fundamental to creating the core distyrylbenzene structure.
One of the most common and versatile methods is the Wittig reaction . This reaction involves the use of a phosphorus ylide to convert an aldehyde or ketone into an alkene. In the context of distyrylbenzene synthesis, this typically involves reacting a terephthalaldehyde (B141574) with a suitable benzylphosphonium salt in the presence of a base. A related and often preferred method is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate (B1237965) carbanion. The HWE reaction often provides higher yields and better selectivity for the desired trans,trans isomer, which is crucial for the material's optical properties. The byproducts of the HWE reaction are also water-soluble, which simplifies the purification process.
Another important synthetic route is the Heck reaction . This palladium-catalyzed cross-coupling reaction joins an aryl halide with an alkene. For this compound, this could involve reacting 1,4-dihalobenzene with p-methylstyrene. The Heck reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of conjugated organic materials.
The Siegrist reaction is another established method, particularly in industrial applications. It involves the reaction of a Schiff base with a methyl-substituted aromatic compound in the presence of a strong base.
More recently, rhodium-catalyzed reactions have been developed for the synthesis of distyrylbenzene derivatives. acs.org For instance, the ortho-olefination and decarboxylation of benzoic acids can be used to produce meta-substituted stilbene (B7821643) derivatives, and similar conditions can be applied to synthesize 1,4-distyrylbenzenes. acs.org
Novel Approaches in the Synthesis of this compound Isomers
Recent research has focused on developing more efficient, sustainable, and selective methods for synthesizing this compound and its isomers. One such approach involves the use of immobilized palladium catalysts on functionalized supports, which can enhance catalyst stability and recyclability. researchgate.net
Microwave-assisted synthesis has also emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields for traditional reactions like the Wittig and Heck couplings.
Furthermore, novel synthetic strategies continue to be explored, such as the "one-pot" synthesis of tris-, bis-, and mono-annelated benzenes through the palladium-catalyzed coupling of ethylenic units. marquette.edu The development of new catalytic systems, including those based on earth-abundant metals, is an active area of research aimed at providing more cost-effective and environmentally friendly synthetic routes. tandfonline.com
Control of Molecular Structure in Synthesis
The precise control of the molecular structure, particularly the stereochemistry of the double bonds, is critical in the synthesis of this compound. The different geometric isomers—(E,E), (E,Z), and (Z,Z)—exhibit distinct photophysical properties. The (E,E)-isomer is generally the most sought after for optoelectronic applications due to its linear and planar structure, which facilitates efficient π-conjugation and intermolecular packing.
The Horner-Wadsworth-Emmons reaction is a key method for achieving high selectivity for the E-isomer. The choice of phosphonate reagent, base, and reaction conditions can be optimized to favor the formation of the trans double bond. Similarly, in the Wittig reaction, the use of stabilized ylides tends to promote the formation of the E-alkene.
Post-synthetic isomerization can also be employed to control the isomeric ratio. For example, a mixture of isomers can be irradiated with light in the presence of a catalyst, such as iodine, to convert the Z-isomers to the more stable E-isomers. bioone.org The design of the molecular structure itself, for instance by introducing different side chains, can also be used to modulate intermolecular interactions and control the self-assembly and crystalline morphology of the final material. researchgate.net
Fabrication Techniques for this compound Nanostructures
Wet Process Techniques for Nanocrystal Formation
Wet chemical methods are versatile and scalable for producing this compound nanostructures. A widely used technique is the reprecipitation method . researchgate.netresearchgate.net This bottom-up approach involves dissolving the compound in a good solvent and then rapidly injecting this solution into a poor solvent in which the compound is insoluble. researchgate.netresearchgate.net This rapid change in solvent environment induces supersaturation, leading to the nucleation and growth of nanocrystals. researchgate.netresearchgate.net The size and shape of the resulting nanocrystals can be tuned by controlling various experimental parameters. researchgate.net
Another wet process is the solvent-exchange method , where a solution of the material is mixed with a miscible solvent of lower solubility, causing the gradual precipitation of nanocrystals. ntu.edu.sg The use of surfactants or polymers as capping agents can help to control the size and prevent the aggregation of the nanocrystals. A novel strategy involves the synthesis of heterostructures, such as CsPbBr3 quantum dots on this compound nanoplates, which can be achieved through spontaneous nucleation at room temperature. nih.govmdpi.com
| Parameter | Influence on Nanocrystal Formation |
| Initial Concentration | Affects the degree of supersaturation and nucleation rate. researchgate.net |
| Solvent/Anti-solvent System | The choice of solvents determines the solubility and precipitation kinetics. researchgate.net |
| Injection Rate | A faster injection rate can lead to smaller and more uniform nanocrystals. researchgate.net |
| Temperature | Influences both the solubility of the material and the kinetics of nucleation and growth. researchgate.net |
Physical Vapor Transport Methods for Single Crystal Growth
Physical Vapor Transport (PVT) is a highly effective method for growing large, high-quality single crystals of organic materials like this compound. ntu.edu.sgjlu.edu.cnresearchgate.net This technique is particularly suitable for materials that may decompose at their melting point, as it allows for sublimation and crystallization to occur at lower temperatures. ntu.edu.sgresearchgate.net
In a typical PVT setup, the powdered material is heated in one zone of a tube furnace, causing it to sublime. ntu.edu.sgjlu.edu.cn The resulting vapor is then transported, often with the aid of an inert carrier gas, to a cooler zone of the furnace where it desublimates and forms single crystals. ntu.edu.sgjlu.edu.cn The temperature gradient between the source and growth zones is a critical parameter that controls the rate of mass transport and the supersaturation at the crystallization front, thereby influencing the size and quality of the grown crystals. ntu.edu.sgresearchgate.net An improved PVT method has been developed to decrease the sublimation temperature and regulate the vapor saturation, leading to the successful preparation of large, high-quality single crystals. acs.org
| Parameter | Influence on Single Crystal Growth |
| Source Temperature | Controls the sublimation rate and the vapor pressure of the material. ntu.edu.sg |
| Temperature Gradient | Drives the transport of the material from the hot to the cold zone and determines the supersaturation. ntu.edu.sg |
| Carrier Gas Flow Rate | Affects the rate of mass transport and can influence the crystal morphology. ntu.edu.sg |
| Pressure | The pressure inside the growth chamber influences the sublimation and deposition rates. ntu.edu.sg |
Advanced Photophysical Phenomena of P Bis P Methylstyryl Benzene
Fundamental Luminescence Mechanisms in p-Bis-(p-methylstyryl)benzene
The interaction of this compound with light, encompassing absorption and subsequent emission, forms the basis of its utility as a luminescent material.
The electronic absorption and emission spectra of this compound are key to understanding its behavior as a fluorophore. In benzene (B151609) solution, the (E,E)-isomer of this compound exhibits an absorption maximum (λmax) at 318 nm. bioone.org In the solid state, this absorption peak shifts to 379 nm. bioone.org The fluorescence emission spectrum in benzene solution shows a maximum at 448 nm. bioone.org The (E,Z)-isomer displays a slightly different absorption profile, with a λmax of 318 nm in benzene and 371 nm in the solid state. bioone.org
A study of a ternary liquid scintillator system containing p-Bis-(o-methylstyryl)-benzene (bis-MSB) revealed that its absorption becomes the predominant factor at wavelengths greater than 349 nm. ihep.ac.cn The emission spectrum of bis-MSB in poly(methyl methacrylate) (PMMA) fibers shows multiple peaks, with maxima at 396 nm, 420 nm, 448 nm (barely visible), and 495 nm. osf.io
Table 1: Absorption and Emission Maxima of this compound Isomers
| Isomer | Medium | Absorption λmax (nm) | Emission λmax (nm) |
| (E,E) | Benzene | 318 bioone.org | 448 bioone.org |
| (E,E) | Solid State | 379 bioone.org | - |
| (E,Z) | Benzene | 318 bioone.org | - |
| (E,Z) | Solid State | 371 bioone.org | - |
| bis-MSB | PMMA Fiber | - | 396, 420, 448, 495 osf.io |
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For the (E,E)-isomer of this compound in benzene, the fluorescence quantum yield has been determined to be 0.19. bioone.org
In different solvent environments, the quantum yield of the related compound p-bis-(o-methylstyryl)-benzene (bis-MSB) has been extensively studied. In cyclohexane, the fluorescence quantum yield was measured to be 0.94. arxiv.org For bis-MSB in Linear Alkyl Benzene (LAB), a quantum yield of 0.96 ± 0.03 has been reported. arxiv.org Another study measured the fluorescence quantum yield of bis-MSB to be 0.926 ± 0.053 at an excitation wavelength of 350 nm. arxiv.orgihep.ac.cnresearchgate.net Further research determined the average quantum yield for bis-MSB to be 0.863 ± 0.043 over a wavelength range of 300 to 380 nm. arxiv.org It's important to note that literature values for the quantum yield of bis-MSB have shown variability, ranging from 0.75 to 0.96. arxiv.org
Table 2: Fluorescence Quantum Yield of this compound and Related Compounds
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) |
| (E,E)-p-Bis-(p-methylstyryl)benzene | Benzene | 0.19 bioone.org |
| p-Bis-(o-methylstyryl)-benzene (bis-MSB) | Cyclohexane | 0.94 arxiv.org |
| p-Bis-(o-methylstyryl)-benzene (bis-MSB) | Linear Alkyl Benzene (LAB) | 0.96 ± 0.03 arxiv.org |
| p-Bis-(o-methylstyryl)-benzene (bis-MSB) | - | 0.926 ± 0.053 (at λex = 350 nm) arxiv.orgihep.ac.cnresearchgate.net |
| p-Bis-(o-methylstyryl)-benzene (bis-MSB) | - | 0.863 ± 0.043 (300-380 nm) arxiv.org |
The Stokes shift, the difference in wavelength between the absorption and emission maxima, is a notable feature of this compound and its isomers. bioone.orgnii.ac.jpnih.gov This phenomenon is influenced by the molecular structure and the physical state (solution or solid). For the (E,E)-isomer in benzene, the Stokes shift is 130 nm (from 318 nm absorption to 448 nm emission). bioone.org In the solid state, while a specific emission maximum is not provided for direct calculation, the significant redshift in absorption to 379 nm suggests a different Stokes shift compared to the solution phase. bioone.org
The study of solvent effects on the Stokes shift of p-Bis-(o-methylstyryl)-benzene (Bis-MSB) has been used to determine the difference in dipole moments between the excited and ground states (μe - μg), which was found to be 2.98 Debye. researchgate.net This indicates that the excited state is more polar than the ground state. researchgate.net The ability to achieve a large Stokes shift is advantageous in applications like fluorescent microparticles, where it can be enhanced through energy transfer mechanisms. google.com
Excited State Dynamics and Energy Transfer Processes
The behavior of this compound in its excited state, including how it transfers energy to other molecules, is crucial for its application in doped systems and as a component in organic semiconductors.
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule transfers energy to an acceptor molecule through dipole-dipole coupling. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov
In systems where p-Bis-(o-methylstyryl)benzene (bis-MSB) is used as a dopant, it can participate in FRET. For instance, in a PMMA fiber co-doped with bis-MSB and Rhodamine B, the wide emission band of bis-MSB and the significant spectral shift between its emission and the absorption of Rhodamine B facilitate energy transfer, leading to white light emission. osf.io Exciton (B1674681) transport in organic semiconductors often occurs via incoherent hopping through FRET. oejournal.org
Exciton transport, the movement of excited states through a material, is a fundamental process in organic semiconductors. In materials like this compound, this transport is influenced by factors such as molecular arrangement and intermolecular interactions. Nonadiabatic molecular dynamics simulations have been employed to study charge and exciton transport in organic crystals. ucl.ac.ukacs.org
For p-methylstyryl)benzene (pMSB), the charge carrier tends to localize on a single molecule, resulting in a relatively low mobility of less than 1 cm² V⁻¹ s⁻¹. acs.org The transport of excitons in organic semiconductors is often limited, with diffusion coefficients typically below 10⁻² cm²/s and diffusion lengths under 50 nm. oejournal.org However, it has been shown that including such materials in an optical cavity can dramatically modify exciton transport, enabling it to occur via delocalized polariton modes, which can overcome the limitations imposed by disorder. aps.org
Ultrafast Dynamics Investigation
The ultrafast dynamics of this compound, also known as 1,4-bis(4-methylstyryl)benzene (B1337049) (p-MSB), have been explored, particularly in the context of two-photon-pumped amplified spontaneous emission (ASE) in single crystals. researchgate.net Time-resolved fluorescence upconversion techniques have been employed to study these dynamics. researchgate.net
Research has shown that the emission decay time is dramatically influenced by the intensity of the two-photon pump. researchgate.net As pump intensities increase, the emission decay time of the p-MSB crystal is significantly shortened, reducing from approximately 3 nanoseconds to about 87 picoseconds. researchgate.net This acceleration is accompanied by a sharp enhancement in the energy migration rate when ASE occurs. researchgate.net Further studies on doped this compound crystals indicate that the fluorescence dynamics in doped crystals show a reduced dependence on excitation intensity when compared to their pure counterparts. jlu.edu.cn
Photoisomerization and Photochemical Transformations
The photoisomerization of this compound demonstrates markedly different behavior in the solution phase compared to the solid state, highlighting the critical role of the surrounding environment in dictating photochemical pathways. nii.ac.jpnih.govbioone.org
Z/E Photoisomerization in Solution Phase
In a solution phase, such as in benzene, this compound undergoes a mutual, or reversible, Z/E photoisomerization. nii.ac.jpnih.govbioone.org When a solution of the (E,E)-isomer is irradiated, it converts to the (E,Z)-isomer until a photostationary state is achieved. bioone.org One study documented that this equilibrium mixture contained the (E,E)- and (E,Z)-isomers in a 37:63 ratio. bioone.org This reversibility indicates that both the Z→E and E→Z isomerization processes occur upon photoexcitation in solution. nii.ac.jpnih.govbioone.org
Solid-State Photoisomerization Behavior
In contrast to its behavior in solution, the photoisomerization of this compound in the crystalline solid state is a one-way process. nii.ac.jpnih.govbioone.orgresearchgate.net Specifically, the (E,Z)-isomer, when irradiated in its crystalline form, converts to the (E,E)-isomer. nii.ac.jpnih.govbioone.org The reverse reaction from the (E,E) to the (E,Z) isomer does not proceed in the solid state, a behavior that is distinctly different from the mutual isomerization observed in solution. nii.ac.jpnih.govbioone.orgresearchgate.net This unidirectional transformation underscores the topochemical control exerted by the crystal lattice, which facilitates the conversion to the thermodynamically more stable (E,E) form but restricts the conformational change required to form the (E,Z) isomer.
| Phase | Isomerization Type | Description | Reference |
|---|---|---|---|
| Solution (Benzene) | Mutual (Reversible) | Both (E,E) → (E,Z) and (E,Z) → (E,E) isomerizations occur, leading to a photostationary state. | nii.ac.jpbioone.org |
| Solid State (Crystal) | One-Way | The (E,Z)-isomer converts to the (E,E)-isomer, but the reverse reaction is inhibited. | nii.ac.jpbioone.orgresearchgate.net |
Impact of Molecular Structure on Photochemical Yields
The molecular structure of this compound, particularly the presence of the terminal methyl groups on the styryl units, influences its photochemical behavior when compared to related compounds. nii.ac.jpnih.gov For instance, unlike this compound, some (E,Z)-4-styrylstilbenes undergo a one-way photoisomerization to their E,E-isomers even in solution. nii.ac.jpnih.govbioone.org Furthermore, for these related styrylstilbenes, studies have shown that in the solid state, the quantum yields of photoisomerization tend to decrease as the size of the substituent at the terminal aromatic rings increases. nii.ac.jpnih.govbioone.org The distinct mutual photoisomerization of this compound in solution highlights the specific impact of its methyl substituents on the potential energy surfaces of the excited states that govern the isomerization pathways. nii.ac.jpnih.gov
Multi-Photon Absorption Characteristics
The multi-photon absorption properties of chromophores are critical for applications in fields such as biological imaging and photodynamic therapy. Bis(styryl)benzene derivatives are a class of molecules that have been explored for these properties. researchgate.netresearchgate.net
Two-Photon Absorption Cross-Section Measurements
The investigation of two-photon absorption (TPA) in molecules structurally related to this compound has been extensive; however, there is a notable distinction in the specific isomers studied. A significant body of research has focused on p-Bis(o -methylstyryl)benzene, also known as bis-MSB, which is a well-established laser dye and has been selected as a reference standard for measuring TPA cross-sections. dtic.milacs.org Theoretical and experimental studies have been conducted on bis-MSB to understand its electronic structure and TPA spectra. dtic.milnih.gov
Strategies for designing molecules with large TPA cross-sections often involve creating symmetric charge transfer from the ends of a conjugated system to the center (or vice versa) upon excitation. researchgate.net For bis(styryl)benzene derivatives, the incorporation of donor-pi-donor or acceptor-donor-acceptor motifs has resulted in exceptionally large TPA cross-sections, with values reported to be up to 400 times that of trans-stilbene. researchgate.net However, specific and quantitative TPA cross-section measurements for the This compound isomer are not widely reported in the surveyed literature, with research being heavily concentrated on the ortho-isomer.
| Compound | Common Name | TPA Research Focus | Reference |
|---|---|---|---|
| p-Bis(o-methylstyryl)benzene | bis-MSB | Well-studied as a TPA reference standard; numerous cross-section measurements available. | dtic.milacs.orgnih.gov |
| p-Bis(p-methylstyryl)benzene | p-MSB | Studied for fluorescence and ultrafast dynamics; specific TPA cross-section data is not prominently available in literature. | researchgate.netjlu.edu.cn |
Applications in Multi-Photon Induced Fluorescence
The phenomenon of two-photon absorption (TPA) allows a molecule to be excited by the simultaneous absorption of two photons, where the combined energy of the photons equals the energy required for a transition to an excited electronic state. This process, first theoretically described by Maria Göppert-Mayer in 1931, has significant applications in various scientific fields, including three-dimensional fluorescence imaging and spectroscopy. p-Bis(p-methylstyryl)benzene, often abbreviated as bis-MSB, is a notable organic fluorophore that exhibits efficient two-photon induced fluorescence, making it a valuable tool and standard in this domain. optica.orgdtic.milnih.gov
The utility of a compound in multi-photon applications is quantified by its two-photon absorption cross-section (σ₂), typically measured in Göppert-Mayer units (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s/photon. researchgate.net A larger TPA cross-section indicates a higher probability of simultaneous two-photon absorption, which is crucial for practical applications. Bis-MSB has been identified as a compound with a significant TPA cross-section, leading to its use as a reference standard in two-photon absorption studies. dtic.milacs.orgnih.gov
Detailed research has been conducted to characterize the two-photon absorption properties of bis-MSB. These studies often involve measuring the two-photon induced fluorescence as a function of excitation wavelength to determine the TPA spectrum. The experimental setup for these measurements typically employs a mode-locked laser, such as a Ti:sapphire laser, to provide the high peak power necessary for efficient two-photon excitation. researchgate.net
The two-photon absorption spectrum of bis-MSB has been measured across a range of wavelengths. optica.org These measurements are critical for comparing the TPA cross-sections of new molecules against a reliable standard. For instance, the TPA cross-section of bis-MSB has been determined and compared with other common fluorescent dyes like fluorescein (B123965) and rhodamine B. nih.govresearchgate.net
The following table summarizes key findings from various studies on the two-photon absorption properties of p-Bis(p-methylstyryl)benzene:
| Parameter | Value | Experimental Conditions | Source |
| Two-Photon Absorption Cross-Section (σ₂) at ~585 nm | Scaled to match reference values | In cyclohexane | optica.org |
| Two-Photon Absorption Cross-Section (σ₂) Maximum | 66 GM | Not specified | researchgate.net |
| Excitation Wavelength Range for TPA Measurements | 537 nm - 694 nm | Not specified | berkeley.eduacs.org |
| Excitation Wavelength Range for TPE Spectra | 690 nm - 1050 nm | Not specified | optica.org |
TPA: Two-Photon Absorption, TPE: Two-Photon Excited
The fluorescence properties of bis-MSB following two-photon excitation are also of significant interest. Studies have shown that bis-MSB exhibits a single exponential fluorescence intensity decay in various solvents, which is consistent for both one-photon and two-photon excitation. nih.gov This predictable decay behavior further solidifies its role as a standard for time-resolved two-photon induced fluorescence measurements. nih.gov Furthermore, the fluorescence emission spectra of bis-MSB are found to be independent of whether the excitation is via one-photon or two-photon absorption. optica.org
The applications of multi-photon induced fluorescence with bis-MSB extend to its use as a power-squared sensor. berkeley.eduacs.org The fluorescence intensity resulting from two-photon absorption is proportional to the square of the incident laser intensity. This relationship allows bis-MSB to be used to characterize the temporal profile of laser pulses. researchgate.net
Crystallographic and Supramolecular Assembly Research of P Bis P Methylstyryl Benzene
Single Crystal Growth and Morphological Control
The fabrication of p-Bis-(p-methylstyryl)benzene (p-MSB), also known as BSB-Me, into well-defined crystalline structures is crucial for its application in optoelectronic devices. Researchers have employed various techniques to grow single crystals and control their morphology, yielding structures from nano- to millimeter-scale.
Common methods for single crystal growth include physical vapor transport (PVT) and solution-based approaches. researchgate.net The PVT method has been successfully used to produce high-quality single crystals where p-MSB is arranged in a layer-by-layer fashion. researchgate.net This technique is often favored for achieving high purity and structural order.
Solution-based methods offer versatile control over crystal morphology. A seed-epitaxial drop-casting method, particularly at elevated temperatures (>80 °C), has been utilized to grow large, millimeter-sized two-dimensional (2D) crystals of p-MSB. rsc.org For creating nanostructures, a wet-process reprecipitation technique has been demonstrated. This bottom-up approach yields sphere-like nanocrystals with an average particle size of approximately 60 nm, which form a stable and monodisperse aqueous dispersion. nih.gov
Molecular structure plays a critical role in morphological control. Studies comparing p-MSB with its isomer, 1,4-bis(2-methylstyryl)benzene (B77584) (o-MSB), show that the position of the methyl group significantly influences the self-assembled morphology. While p-MSB tends to form elongated hexagonal microplates, the ortho-isomer (o-MSB) typically assembles into rectangular microplates. acs.org This molecular modulation of morphology is key to tuning the optical properties of the resulting crystals, such as their ability to function as efficient laser optical resonators. acs.org
| Growth Method | Resulting Morphology | Typical Size | Reference |
| Physical Vapor Transport (PVT) | High-quality single crystals | - | researchgate.net |
| Seed Epitaxial Drop-Casting | 2D crystals | Millimeter-scale | rsc.org |
| Wet Reprecipitation | Sphere-like nanocrystals | ~60 nm | nih.gov |
| Solution Self-Assembly | Elongated hexagonal microplates | Micrometer-scale | acs.org |
Molecular Packing and Intermolecular Interactions
The solid-state arrangement of p-MSB molecules dictates its electronic and optical properties. The packing is primarily governed by a combination of weak intermolecular forces, which together create a stable supramolecular assembly.
In its single-crystal form, p-MSB adopts a classic herringbone stacking arrangement. researchgate.netmdpi.com This motif is common among organic semiconductors and is characterized by molecules arranged in a pseudo-edge-to-face manner. mdpi.comrsc.org This arrangement minimizes direct co-facial overlap of the π-systems of adjacent molecules. mdpi.com In addition to the standard herringbone pattern, the crystal structure of p-MSB also features a "zig-zag" disposition between the molecular layers. mdpi.com This highly ordered packing in thin films contributes to high charge carrier mobility. rsc.orgresearchgate.net
The herringbone packing in p-MSB is primarily stabilized by a network of C-H...π interactions. rsc.org These interactions occur between the hydrogen atoms on the edge of one aromatic ring and the electron-rich π-face of a neighboring molecule. rsc.org These noncovalent bonds, while individually weak, collectively provide the necessary stability for the crystal lattice. The dominant force in these interactions is dispersion, with a smaller electrostatic contribution. researchgate.netrsc.org
In the ideal herringbone structure of single-crystal p-MSB, strong face-to-face π-π stacking is largely absent due to the staggered arrangement. mdpi.comrsc.org This lack of significant π-π overlap is beneficial for luminescent properties, as it reduces fluorescence quenching effects often seen in co-facially stacked H-aggregates. mdpi.com However, in polycrystalline thin films of p-MSB prepared by thermal deposition, evidence of strong π-π stacking has been observed, indicating that the packing can be influenced by the preparation method. researchgate.net
| Interaction Type | Role in p-MSB Crystals | Consequence |
| Herringbone Stacking | Primary packing motif in single crystals. researchgate.netmdpi.com | Leads to high molecular order and good charge transport pathways. rsc.org |
| C-H...π Interactions | Main stabilizing force for the herringbone structure. rsc.org | Dictates the specific edge-to-face molecular arrangement. rsc.org |
| π-π Stacking | Minimized in single crystals; more prevalent in polycrystalline films. mdpi.comresearchgate.net | Reduced fluorescence quenching in single crystals. mdpi.com |
Polymorphism and Anisotropy in Crystalline Forms
The ability of a compound to exist in more than one crystalline form is known as polymorphism, and it significantly affects the material's physical properties. p-MSB exhibits polymorphism, where different crystallization conditions and molecular architectures lead to varied crystal structures and morphologies. nih.govacs.org For example, vapor and solution growth methods typically yield hexagonal microplates, whereas a wet reprecipitation method produces spherical nanocrystals. nih.govacs.org This structural variation, along with isomeric differences (p-MSB vs. o-MSB), provides a pathway to tune the material's functionality. acs.orgacs.org
The ordered nature of p-MSB crystals results in anisotropy, meaning their optical and electronic properties are directionally dependent. acs.org This is a direct consequence of the specific molecular packing within the crystal lattice. For instance, the charge carrier mobility in herringbone structures can be highly anisotropic, with transport efficiency varying along different crystallographic axes. acs.org The fluorescence anisotropy decay of the closely related bis-MSB has been studied, showing distinct behaviors for one- and two-photon excitation, which underscores the directional nature of its photophysical properties. nih.gov This intrinsic anisotropy is a critical consideration for designing and orienting crystals within optoelectronic devices to maximize performance. acs.org
Heterostructure Formation with this compound Nanostructures
Nanostructures of p-MSB serve as excellent building blocks for creating organic-inorganic and all-organic heterostructures, which are interfaces between two different semiconductor materials. These composite systems are designed to leverage the properties of each component for enhanced device performance.
A notable example is the formation of zero-dimensional (0D) to two-dimensional (2D) heterostructures by nucleating CsPbBr₃ perovskite quantum dots on the surface of p-MSB nanoplates. mdpi.com This type-II heterostructure facilitates efficient electron transfer from the p-MSB to the quantum dots, leading to a significant enhancement of photoluminescence quantum yield and improved stability, which is promising for green-emitting optoelectronic devices. mdpi.com
Another significant application is in van der Waals heterostructures, where 2D p-MSB crystals are grown epitaxially on monolayer tungsten diselenide (WSe₂). d-nb.info This high-quality interface creates a photodetector with a large photoelectric-gating effect, where trapped charges at the interface amplify the photoresponsivity by orders of magnitude. d-nb.info
p-MSB is also used as a host material in guest-host systems for organic light-emitting diodes (OLEDs). By doping p-MSB single crystals with guest molecules like tetracene or pentacene (B32325), the emission color can be tuned through energy transfer from the host to the guest. ntu.edu.sgjlu.edu.cn These doped single-crystal systems demonstrate the potential for creating highly efficient, color-tunable light sources. ntu.edu.sg
| Heterostructure System | Components | Key Finding/Application | Reference |
| 0D-2D Perovskite Heterostructure | CsPbBr₃ Quantum Dots / p-MSB Nanoplates | Enhanced photoluminescence and stability via charge transfer. | mdpi.com |
| van der Waals Heterojunction | p-MSB / WSe₂ | High-performance photodetector with a large photoelectric-gating effect. | d-nb.info |
| Guest-Host Doped Crystal | p-MSB (host) / Pentacene (guest) | Color-tunable emission for OLED applications via energy transfer. | ntu.edu.sgjlu.edu.cn |
Charge Transport and Electronic Properties of P Bis P Methylstyryl Benzene
Carrier Mobility Studies in Single Crystals and Thin Films
The efficiency with which charge carriers—holes and electrons—move through an organic semiconductor is quantified by its carrier mobility. In p-Bis-(p-methylstyryl)benzene (also known as p-MSB or BSB-Me), this property has been investigated in both highly ordered single crystals and less ordered thin films, revealing the profound impact of molecular arrangement on electrical performance.
Studies have shown that single crystals of p-MSB, with their long-range molecular order, generally exhibit higher carrier mobility compared to their amorphous or polycrystalline thin-film counterparts. unibo.it For instance, millimeter-sized 2D crystals of p-MSB have been grown, though the mobility in monolayer films can be modest, on the order of 0.004 cm² V⁻¹ s⁻¹. rsc.org Theoretical calculations have been benchmarked against experimental data for a range of organic crystals, including p-MSB, to understand mobility in their conductive layers. acs.orgnih.gov In contrast, thin films, often used in practical devices, have charge transport that is limited by grain boundaries and disordered regions, typically resulting in lower mobility values. researchgate.net The method of film preparation, such as solution processing or vapor deposition, also significantly influences the resulting morphology and, consequently, the carrier mobility. semanticscholar.org
| Material Form | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Measurement Context/Method | Reference |
|---|---|---|---|---|
| Monolayer p-MSB 2D Crystal | Not specified | 0.004 | Seed epitaxial drop-casting | rsc.org |
| p-MSB (BSB-Me) Single Crystal | Hole | ~0.005 | Ambipolar single crystal OLET | |
| p-MSB (BSB-Me) Single Crystal | Electron | ~0.005 | Ambipolar single crystal OLET | |
| p-MSB (pMSB) Single Crystal | Not specified | < 1 | Theoretical/Experimental benchmark | acs.orgnih.gov |
| BSB-Me doped with P2TCF3 | Balanced | Not specified (balanced transport achieved) | Doped single crystal for OLEDs | researchgate.net |
In organic semiconductors like p-MSB, charge transport does not occur through free electron movement as in metals, but rather through the movement of localized charges from one molecule to the next. The dominant mechanism is often described by polaron theory. A polaron is a quasiparticle consisting of a charge carrier (an electron or a hole) and its accompanying polarization field in the surrounding molecular lattice.
For p-MSB, which exhibits a mobility of less than 1 cm² V⁻¹ s⁻¹, the transport is characterized by the hopping of these polarons between adjacent molecules. acs.orgnih.gov This process is thermally activated, meaning that the charge carriers require thermal energy to overcome the energy barrier for hopping from one localized state to another. acs.orgnih.gov Computational simulations suggest that in many organic semiconductors, the charge carrier can be visualized as a "flickering" polaron, delocalized over several molecules and constantly changing its shape due to thermal disorder. acs.org The movement of this flickering polaron facilitates charge diffusion and mobility. The efficiency of this hopping process is highly dependent on the electronic coupling between neighboring molecules and the energy required to distort the molecular structure to accommodate the charge, known as the reorganization energy.
The charge transport in organic single crystals is often anisotropic, meaning that the carrier mobility is dependent on the crystallographic direction. This anisotropy arises from the specific molecular packing in the crystal, which leads to different degrees of orbital overlap and electronic coupling along different axes.
For p-MSB (BSB-Me), a high degree of polarization sensitivity has been observed in phototransistors based on its single crystals, which is indicative of anisotropic electronic properties. nih.gov A high dichroic ratio of 6.4 × 10³ was achieved in an organic phototransistor based on a single-crystal p-MSB flake, highlighting the significant anisotropy in its photoresponse. nih.gov Theoretical studies on other organic molecules have shown that the highest mobility is not always along the π-π stacking direction. rsc.org Instead, the mobility is a complex function of the crystal structure. arxiv.org For p-MSB, the anisotropy in its spatial extension has been correlated with the anisotropy in its mobility and electronic couplings. acs.org This directional dependence is a critical consideration in the design of electronic devices, as the orientation of the crystal relative to the direction of current flow can have a dramatic impact on performance.
Ambipolar Transport Engineering in Doped Systems
Most organic semiconductors naturally transport either holes (p-type) or electrons (n-type) more efficiently. For many advanced electronic applications, such as light-emitting transistors and complementary circuits, ambipolar transport—the ability to conduct both holes and electrons simultaneously—is highly desirable. Engineering ambipolar behavior in p-MSB, which is inherently a p-type material, has been successfully achieved through molecular doping.
A key strategy involves creating a mixed single crystal by co-doping p-MSB with an n-type semiconductor. For example, ambipolar white single crystals have been fabricated by mixing p-type p-MSB (BSB-Me) with the n-type material 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′bithiazole (BTPB). aip.org In this system, p-MSB acts as the host and a blue emitter, while BTPB facilitates electron transport. The electron mobility of pure BTPB is significantly higher than that of p-MSB, and by mixing them, a more balanced charge carrier mobility can be achieved. aip.org It has been demonstrated that mixing p-MSB with just 10% of an n-type material can balance the charge carrier mobility. aip.org
Further doping of this ambipolar host with other guest molecules, such as pentacene (B32325) and tetracene as red and green emitters, allows for the creation of white light-emitting devices with improved performance due to the balanced injection and transport of both holes and electrons to the emissive zone. aip.org Another study demonstrated that doping p-MSB crystals with 5,5′-bis(4-trifluoromethyl phenyl) [2,2'] bithiophene (P2TCF3) can also lead to balanced carrier transport, resulting in OLEDs with enhanced efficiency. researchgate.net This molecular doping approach allows for the manipulation of the intrinsic electrical properties of the organic single crystals, turning a unipolar material into a well-balanced ambipolar one. researchgate.net
| Host Material | Dopant(s) | Purpose of Doping | Key Finding/Outcome | Reference |
|---|---|---|---|---|
| p-MSB (BSB-Me) | 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′bithiazole (BTPB) | Induce and balance electron transport | Creation of an ambipolar single crystal | aip.org |
| p-MSB (BSB-Me) / BTPB mixture | Pentacene (Pe) and Tetracene (Te) | Introduce red and green emission for white light | High-brightness white organic light-emitting diodes (WOLEDs) | aip.org |
| p-MSB (BSB–Me) | 5,5′-bis(4-trifluoromethyl phenyl) [2,2'] bithiophene (P2TCF3) | Achieve balanced carrier transport | High-efficiency crystal-based OLEDs | researchgate.net |
Exciton (B1674681) Recombination Dynamics in Optoelectronic Devices
In optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), the emission of light is a direct consequence of exciton recombination. An exciton is a bound state of an electron and a hole, formed when they meet within the emissive layer of the device. The dynamics of how these excitons are formed, and how they subsequently recombine to produce light (radiative recombination) or decay without producing light (non-radiative recombination), are critical to device efficiency.
In devices utilizing p-MSB, the dynamics of exciton recombination are heavily influenced by the device architecture and the specific materials used. When p-MSB (BSB-Me) is used as a single-crystal hole-transporting layer, its interfacial properties with the emissive layer play a crucial role. Good surface wettability and enhanced interfacial interaction can lead to more efficient exciton recombination and reduced energy loss from heat (Joule heating). researchgate.net This results in OLEDs with significantly higher luminance and external quantum efficiency. researchgate.net
The location of the exciton recombination zone is also a key factor. In well-designed ambipolar systems based on doped p-MSB, the balanced transport of holes and electrons ensures that recombination occurs primarily within the intended emissive layer, away from the electrodes where quenching effects can reduce efficiency. acs.org The choice of dopants in p-MSB-based systems can also be used to manage exciton energy. For instance, in ternary liquid scintillators, p-MSB is used as a wavelength shifter, absorbing energy from the primary fluorophore and re-emitting it at a longer wavelength, a process that relies on efficient exciton transfer and recombination. oatext.com The prevention of exciton quenching is a major consideration in the design of high-efficiency OLEDs. kyushu-u.ac.jp
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| p-MSB, BSB-Me, pMSB | This compound |
| BTPB | 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′bithiazole |
| Pe | Pentacene |
| Te | Tetracene |
| P2TCF3 | 5,5′-bis(4-trifluoromethyl phenyl) [2,2'] bithiophene |
Applications in Advanced Optoelectronic Materials and Devices
Scintillator Development and Wavelength Shifting Applications
In the field of radiation detection, p-Bis-(p-methylstyryl)benzene, commonly known as bis-MSB, is a cornerstone material in the formulation of organic liquid scintillators. These materials are designed to produce a flash of light upon interaction with ionizing radiation, which is then detected by a photomultiplier tube (PMT).
The principal role of bis-MSB in liquid scintillators is that of a secondary scintillator, or wavelength shifter. nm.govrevvity.com In a standard ternary liquid scintillation cocktail, the process begins when a solvent, such as Linear Alkyl Benzene (B151609) (LAB) or p-Xylene, absorbs the energy from incident radiation. researchgate.netrsc.org This energy is then transferred to a primary scintillator (or fluor), most commonly 2,5-diphenyloxazole (B146863) (PPO), which fluoresces in the ultraviolet (UV) spectrum, with an emission maximum around 350-390 nm. revvity.comarxiv.org
Due to its effectiveness, bis-MSB is a component in numerous commercial and laboratory-prepared scintillation cocktails. nm.gov For instance, the scintillator for the Daya Bay Neutrino Experiment consisted of LAB as the solvent, 3 g/L PPO, and 15 mg/L bis-MSB. xml-journal.net A similar composition is planned for the Jiangmen Underground Neutrino Observatory (JUNO). arxiv.org Research on the optical properties of these ternary systems shows that bis-MSB's absorption becomes the dominant process for light with wavelengths greater than 349 nm. ihep.ac.cn Furthermore, bis-MSB is valued for its high solubility in common aromatic solvents and its rapid dissolution rate, making it a convenient and reliable choice. nm.gov
Table 1. Key properties of this compound in its role as a wavelength shifter in liquid scintillators.
The light yield, or the number of photons produced per unit of energy deposited, is a critical performance metric for a scintillator. The inclusion of bis-MSB in a scintillation cocktail significantly enhances this yield compared to a simple binary mixture of a solvent and a primary fluor. arxiv.org However, the final light output is highly dependent on the precise concentrations of the fluorescent components.
Studies have been conducted to determine the optimal concentrations of PPO and bis-MSB to maximize light yield. In a study using a LAB-based scintillator, it was found that the light yield is sensitive to the concentration of both additives. xml-journal.net For a fixed PPO concentration (e.g., 3 g/L), the light yield increases as the bis-MSB concentration rises, but this effect plateaus, with negligible improvement observed above 8 mg/L. xml-journal.net Conversely, when the bis-MSB concentration is held constant, increasing the PPO concentration boosts the light yield up to a certain point (around 4 g/L), after which the benefit diminishes. xml-journal.net While an optimal concentration for general use has been cited as 1.5 g/L, large-volume detectors often use much lower concentrations to balance light yield, transparency, and cost. nm.govxml-journal.net
Table 2. The relative light yield of a LAB-based liquid scintillator is dependent on the concentrations of the primary fluor (PPO) and the wavelength shifter (bis-MSB). The data shows that beyond a certain concentration, the contribution of bis-MSB to light yield plateaus. Data sourced from a study on light yield dependence in a 12-cm-long vessel. xml-journal.net
A significant factor affecting scintillator performance is quenching, a process that reduces fluorescence efficiency. Molecular oxygen is a well-known quenching agent in organic scintillators. researchgate.netaps.org Its presence interferes with the energy transfer process, primarily by de-exciting the fluor molecules (solute quenching) before they can emit a photon, thereby reducing the total light output. aps.org
In a typical LAB-based liquid scintillator with PPO and bis-MSB, the removal of dissolved oxygen is a common procedure to maximize light yield. researchgate.net Studies have demonstrated that purging the scintillator cocktail with an inert gas, such as nitrogen, can increase the light yield by as much as 11% at standard temperature and pressure. researchgate.netscience.gov
Conversely, the quenching effect of oxygen can be harnessed for specific applications. While it decreases the total light output, oxygen is highly effective at suppressing the slow, long-lived components of the scintillation signal, often termed afterglow. arxiv.org For experiments requiring very precise timing in high-radiation environments, this rapid signal decay is advantageous. Research has shown that saturating a p-Xylene/PPO/bis-MSB mixture with oxygen significantly reduces afterglow. arxiv.org Although this procedure cut the light yield by more than 50% compared to a nitrogen-saturated equivalent, the remaining output was still comparable to standard commercial scintillators, making it an optimal formulation for fast-neutron spectrometry and other applications demanding high temporal resolution. arxiv.org
Organic Light-Emitting Diodes (OLEDs) and Transistors (OLETs)
Beyond scintillator technology, this compound and its derivatives are important materials in the field of organic electronics, particularly for light-emitting devices that leverage their semiconducting and fluorescent properties.
The family of distyrylbenzene (B1252955) derivatives, which includes this compound (also denoted as BSB-Me or 4MSB), serves as a robust platform for creating organic fluorescent semiconductors. rsc.org These materials are fundamental to the active layers of devices like Organic Light-Emitting Transistors (OLETs), which uniquely combine the switching function of a transistor with the light-emission capabilities of a diode. rsc.org
The performance of such devices hinges on the material's ability to transport charge carriers (electrons and holes) efficiently and to exhibit strong fluorescence in the solid state. Research on single-crystal OLETs using BSB-Me as the active layer has demonstrated ambipolar charge transport, meaning it can conduct both holes and electrons. rsc.org Achieving balanced transport is critical for ensuring that electrons and holes can meet and recombine effectively within the emissive layer to generate light. In these BSB-Me crystals, nearly equal electron and hole mobilities of approximately 0.005 cm²/V·s were measured, leading to an external quantum efficiency (EQE) of around 0.2%. rsc.org
Table 3. Key performance metrics for this compound (BSB-Me) when used as the active emissive material in an organic light-emitting transistor (OLET). rsc.org
One of the most powerful techniques in organic electronics is molecular doping, where small amounts of a guest material are introduced into a host material to tailor its properties. scispace.comresearchgate.net this compound (BSB-Me) has proven to be an excellent host material for creating highly efficient doped organic single crystals for light-emitting applications. aip.org
In the development of white organic light-emitting diodes (WOLEDs), BSB-Me (a p-type, or hole-transporting, material) was used as a primary host. aip.org It was blended with an n-type (electron-transporting) material to create an ambipolar host system with balanced charge transport. This host matrix was then "doped" with small quantities of guest molecules that emit different colors of light: pentacene (B32325) for red emission and tetracene for green emission. aip.org
The BSB-Me host facilitates high photoluminescence efficiency in the final device by enabling efficient energy transfer to the dopant molecules. scispace.com The resulting single-crystal WOLEDs, using this doped system as the active layer, exhibited both high brightness and high efficiency, with a photoluminescence efficiency of 70 ± 4% and a superior color-rendering index, demonstrating the viability of BSB-Me as a foundational host material for complex, multi-color light-emitting devices. scispace.comaip.org
Table 4. Composition of a doped ambipolar single crystal used to fabricate a high-efficiency white organic light-emitting diode (WOLED), highlighting the role of this compound as a host material. aip.org
Mentioned Chemical Compounds
Table 5. List of chemical compounds mentioned in the article.
Enhancement of Luminescence and Efficiency through Doping
The optical and electrical properties of this compound (p-MSB), also referred to as BSB-Me in some literature, can be significantly enhanced through molecular doping, a key strategy for improving the performance of organic light-emitting diodes (OLEDs). Doping allows for the tuning of emission color, balancing of charge transport, and improvement of luminescence efficiency.
One notable strategy involves doping p-MSB with 5,5′-bis(4-trifluoromethyl phenyl) [2,2'] bithiophene (P2TCF3). By optimizing the doping concentration, balanced charge carrier transport can be achieved within the p-MSB crystal. OLEDs fabricated using these doped crystals have demonstrated a maximum luminance of 423 cd/m² and a current efficiency of 0.48 cd/A. researchgate.net This demonstrates that controllable molecular doping is a viable approach to manipulate the intrinsic electrical properties of p-MSB for more efficient light-emitting devices. researchgate.net
Another innovative approach is the creation of heterostructures. For instance, ultra-stable zero-dimensional (0D)–two-dimensional (2D) heterostructures have been synthesized using CsPbBr3 quantum dots (QDs) and p-MSB nanoplates. mdpi.com In this configuration, the radiative combination is drastically intensified due to electron transfer within the type-II heterostructure, leading to a significant increase in the photoluminescence quantum yield (PLQY). The PLQY of the as-synthesized 0D–2D heterostructure solution saw a 70% increase, from 30% to 51%, with the addition of p-MSB nanoplatelets. mdpi.com This enhancement is attributed to the passivation of defects within the CsPbBr3 QDs by the p-MSB nanoplates. mdpi.com
Furthermore, the concept of molecular self-doping has been explored as a promising route to highly luminescent semiconducting organic single crystals. researchgate.net This involves the intentional introduction of byproducts during synthesis to act as dopants. For example, thiophene/phenylene co-oligomers (TPCO) have been used to dope (B7801613) p-bis(p-styrylstyryl)benzene crystals, a related distyrylbenzene derivative, resulting in wavelength-tunable light emissions. researchgate.net While this example is not directly on p-MSB, it highlights a relevant strategy within the same class of materials.
The following table summarizes the performance enhancement of p-MSB-based materials through different doping strategies.
| Host Material | Dopant/Method | Key Enhancement | Performance Metric | Value |
| p-MSB (BSB-Me) Crystal | 5,5′-bis(4-trifluoromethyl phenyl) [2,2'] bithiophene (P2TCF3) | Balanced Carrier Transport | Maximum Luminance | 423 cd/m² |
| Current Efficiency | 0.48 cd/A | |||
| p-MSB Nanoplate | CsPbBr3 Quantum Dots (Heterostructure) | Intensified Radiative Combination | PLQY Increase (Solution) | 70% (from 30% to 51%) |
Strategies for White Light Emission in Single Crystal OLEDs
Achieving efficient white light emission in single-crystal OLEDs (WOLEDs) is a significant goal for solid-state lighting applications. A primary challenge is overcoming the unbalanced carrier transport inherent in most unipolar organic semiconductors. A successful strategy to address this involves the creation of ambipolar white organic single crystals using p-MSB as a key component. aip.org
A demonstrated approach is to mix the p-type p-MSB (BSB-Me) with an n-type material, such as 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′bithiazole (BTPB), to form an ambipolar host. aip.org This mixed host is then co-doped with green and red light-emitting guest molecules to achieve white light. In a specific example, tetracene (Te) and pentacene (Pe) were used as the green and red emitters, respectively. aip.org
The resulting ambipolar white single crystal maintains the highly ordered structure of the p-MSB crystal, as confirmed by X-ray diffraction (XRD) measurements. aip.org This structural integrity, combined with balanced carrier transport, leads to significantly enhanced performance in single-crystal WOLEDs. Devices fabricated with this strategy have exhibited the highest brightness and efficiency for crystal WOLEDs to date, reaching a brightness of 1956 cd/m² and a current efficiency of 1.31 cd/A⁻¹. aip.org Moreover, these WOLEDs show a high color rendering index (CRI) that varies from 82 to 87 with increasing drive current. aip.org
The general strategy for generating white light emission involves combining emitters of the three primary colors (red, green, and blue) or two complementary colors. researchgate.net In the case of the p-MSB-based ambipolar crystal, the p-MSB/BTPB mixed host also functions as the blue emitter. aip.org The energy levels of the constituent materials are crucial for efficient operation. The HOMO and LUMO energy levels of p-MSB and BTPB are both 5.6 eV and 2.7 eV, respectively, facilitating efficient carrier injection and transport. aip.org
The table below outlines the components and performance of a high-efficiency white organic single-crystal light-emitting device based on p-MSB.
| Component | Material | Function |
| Host (p-type) / Blue Emitter | This compound (BSB-Me) | Hole transport and blue emission |
| Host (n-type) | 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′bithiazole (BTPB) | Electron transport |
| Green Emitter | Tetracene (Te) | Green light emission |
| Red Emitter | Pentacene (Pe) | Red light emission |
| Device Performance | ||
| Maximum Brightness | 1956 cd/m² | |
| Maximum Current Efficiency | 1.31 cd/A⁻¹ | |
| Color Rendering Index (CRI) | 82-87 |
Organic Laser Media and Amplified Spontaneous Emission (ASE)
Single crystals of distyrylbenzene derivatives, including p-MSB, are highly promising candidates for organic laser media due to their high fluorescence quantum efficiencies, excellent charge-carrier transport characteristics, and low amplified spontaneous emission (ASE) thresholds. acs.org These properties make them suitable for the development of future current-driven organic lasers. acs.org
Low Threshold Laser Action
The potential for low threshold laser action in p-MSB is underscored by studies on its isomer, 1,4-bis(2-methylstyryl)benzene (B77584) (o-MSB). Single crystals of o-MSB have demonstrated an ultra-low ASE threshold of 14 ± 2 μJ·cm⁻². acs.orgmdpi.com This low threshold is a critical factor for achieving laser action with minimal pumping energy. While this specific value is for the ortho-isomer, the performance of the molecular backbone is indicative of the potential for p-MSB. The development of organic crystals as the gain medium is a significant area of research for achieving current-driven organic lasers. mdpi.com The molecular morphology does not intrinsically affect the radiative decay rate, but the crystalline state with its ordered structure is beneficial for low ASE thresholds. acs.org
Gain Medium Characteristics
The characteristics of an organic crystal as a gain medium are heavily influenced by its molecular packing and crystal quality. mdpi.com p-MSB crystals exhibit a herringbone packing motif. mdpi.com This type of molecular arrangement can lead to favorable optical properties for lasing. The emission being spectrally displaced from the absorption region, known as the Stokes shift, minimizes re-absorption losses, which is a key feature for an efficient gain medium. mdpi.com
The high fluorescence quantum efficiency of p-MSB single crystals, reported to be 89 ± 2%, is a primary contributor to its excellent gain characteristics. researchgate.net In contrast, vapor-deposited films of p-MSB have a significantly lower photoluminescence quantum efficiency of 54 ± 2%. researchgate.net This highlights the importance of the single-crystal morphology for maximizing light emission and, consequently, the gain. The combination of a low ASE threshold and high quantum efficiency makes p-MSB a strong candidate for use as a gain medium in organic solid-state lasers. acs.org
The following table summarizes the key gain medium characteristics for p-MSB and its isomer.
| Property | Material | Value | Significance |
| ASE Threshold | o-MSB Single Crystal | 14 ± 2 μJ·cm⁻² | Indicates potential for low-energy laser pumping |
| Photoluminescence Quantum Yield | p-MSB Single Crystal | 89 ± 2% | High efficiency of light emission upon excitation |
| Photoluminescence Quantum Yield | p-MSB Vapor-Deposited Film | 54 ± 2% | Demonstrates superiority of single-crystal form |
| Crystal Packing Motif | p-MSB Crystal | Herringbone | Influences optical and electronic properties |
Organic Field-Effect Transistors (OFETs)
p-MSB has been investigated as the active material in organic field-effect transistors (OFETs), demonstrating its potential for charge transport applications. The performance of p-MSB-based OFETs is highly dependent on the morphology and preparation method of the semiconductor layer.
Monolayer Molecular Crystal OFETs
The fabrication of OFETs with active layers scaled down to a monolayer thickness is a key area of research for understanding intrinsic charge transport mechanisms and developing high-performance, short-channel devices. nih.gov Solution-based techniques, such as the seed epitaxial drop-casting method, have been successfully employed to grow large-area, two-dimensional crystals of p-MSB. acs.orgrsc.org
In one study, millimeter-sized 2D crystals of p-MSB were achieved using a high growth temperature (>80 °C). rsc.org However, an OFET fabricated with a monolayer of p-MSB grown by this method exhibited a relatively low field-effect mobility of 0.004 cm² V⁻¹ s⁻¹. rsc.org It was noted that the thermal deposition of metal electrodes might have caused damage to the ordered molecular packing, thereby limiting the device performance. rsc.org
In contrast, OFETs fabricated using thermally vacuum-evaporated films of p-MSB (referred to as 4MSB) have shown a significantly higher field-effect mobility of 0.13 cm² V⁻¹ s⁻¹. researchgate.net This value is comparable to other well-studied organic semiconductors like oligothiophenes and pentacene. researchgate.net The high mobility in these films was attributed to the formation of densely packed, submicron-sized grains with a high degree of molecular order. researchgate.net
These findings underscore the critical role of the fabrication process and the quality of the semiconductor-dielectric and semiconductor-electrode interfaces in determining the performance of p-MSB-based monolayer molecular crystal OFETs. While the intrinsic potential of p-MSB for efficient charge transport is evident, realizing this potential in monolayer devices requires optimization of the device architecture and fabrication techniques to preserve the integrity of the crystalline layer.
The table below presents a comparison of the reported charge carrier mobilities for p-MSB in different OFET configurations.
| OFET Configuration | Preparation Method | Reported Mobility (μ) | Reference |
| Monolayer Molecular Crystal | Seed Epitaxial Drop-Casting | 0.004 cm² V⁻¹ s⁻¹ | rsc.org |
| Thin Film | Thermal Vacuum Evaporation | 0.13 cm² V⁻¹ s⁻¹ | researchgate.net |
Device Performance and Charge Carrier Mobility
The compound p-Bis(p-methylstyryl)benzene, often abbreviated as p-MSB or BSB-Me, has been identified as a significant organic semiconductor due to its favorable charge transport properties and high photoluminescence quantum efficiency. researchgate.netresearchgate.netresearchgate.net Its performance is intrinsically linked to its molecular structure and packing in the solid state, which facilitates efficient charge carrier mobility, a critical parameter for the functionality of optoelectronic devices. researchgate.netaip.org
Charge Carrier Mobility
The charge carrier mobility of p-Bis(p-methylstyryl)benzene is highly dependent on the morphology and preparation method of the material. Research has demonstrated that its efficacy as a charge-transporting material is pronounced in crystalline forms, where ordered molecular packing minimizes defects and enhances intermolecular electronic coupling. researchgate.nethep.com.cn
In thermally vacuum-evaporated films, p-Bis(p-methylstyryl)benzene primarily exhibits p-type (hole-transporting) characteristics. These films are characterized by densely packed, submicron-sized grains with a high degree of molecular order, which is conducive to efficient charge transport. researchgate.netaip.org A notable field-effect hole mobility of 0.13 cm² V⁻¹ s⁻¹ has been consistently reported for such films. researchgate.netaip.orgrsc.org This value is comparable to other well-regarded organic semiconductors like oligothiophenes and pentacene. researchgate.net
The performance of monolayer devices has also been explored. For instance, monolayer p-Bis(p-methylstyryl)benzene crystals grown by a seed epitaxial drop-casting method showed a significantly lower mobility of 0.004 cm² V⁻¹ s⁻¹ . rsc.org This reduced performance was potentially attributed to damage to the ordered molecular packing during the thermal deposition of metal electrodes. rsc.org
In the context of ambipolar transport, where both holes and electrons are mobile, devices have been fabricated by blending p-Bis(p-methylstyryl)benzene with other materials. An ambipolar single-crystal organic light-emitting transistor (OLET) based on p-Bis(p-methylstyryl)benzene demonstrated nearly balanced electron and hole mobilities of approximately 0.005 cm² V⁻¹ s⁻¹ . rsc.org Furthermore, by mixing p-type p-Bis(p-methylstyryl)benzene with an n-type bithiazole derivative (BTPB), an ambipolar white crystal was created with an electron mobility two orders of magnitude higher than that of a unipolar crystal, reaching 1.1 x 10⁻² cm² V⁻¹ s⁻¹ . aip.org
Theoretical studies using nonadiabatic molecular dynamics have also been employed to compute the charge mobility in the conductive layers of p-Bis(p-methylstyryl)benzene crystals, providing further insight into the fundamental charge transport mechanisms. acs.org
Table 1: Charge Carrier Mobility of p-Bis(p-methylstyryl)benzene in Various Forms
| Material Form | Device Type | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Source(s) |
| Thermally Evaporated Film | OFET | Hole | 0.13 | researchgate.netaip.org |
| Monolayer Crystal | OFET | Hole | 0.004 | rsc.org |
| Ambipolar Single Crystal | OLET | Hole & Electron | ~0.005 | rsc.org |
| Ambipolar White Crystal (mixed w/ BTPB) | OFET | Electron | 0.011 | aip.org |
Device Performance
The utility of p-Bis(p-methylstyryl)benzene is demonstrated in its integration into advanced optoelectronic devices, particularly Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
Organic Field-Effect Transistors (OFETs):
OFETs fabricated using thermally evaporated films of p-Bis(p-methylstyryl)benzene have shown excellent p-type characteristics. A device demonstrated a high hole mobility of 0.13 cm² V⁻¹ s⁻¹ with a corresponding on/off current ratio of 5.8 x 10⁵ , indicating efficient switching behavior. aip.org
The compound's photochromic properties have been harnessed in photo-switchable OFETs. rsc.orgrsc.org These devices utilize two-dimensional (2D) single crystals of p-Bis(p-methylstyryl)benzene as the active channel. The reversible trans-cis photoisomerization under UV irradiation (395 nm) disrupts the intermolecular π-π stacking, which hinders charge transport and modulates the drain current. rsc.org This effect allows the transistor's output to be controlled by light, with the more stable trans form promoting higher conductivity. rsc.org This photo-switching behavior was found to be highly efficient when the crystal thickness is reduced to a few molecular layers. rsc.orgrsc.org
Organic Light-Emitting Diodes (OLEDs):
p-Bis(p-methylstyryl)benzene has been successfully employed as a single-crystal hole-transporting layer (HTL) in high-performance OLEDs. hep.com.cnresearchgate.net The long-range molecular order in the single crystal ensures superior charge-transport properties and low defect density compared to amorphous layers. researchgate.nethep.com.cn This improved interfacial structure between the HTL and the emissive layer leads to efficient exciton (B1674681) recombination and minimal energy loss. hep.com.cnresearchgate.net OLEDs incorporating a p-Bis(p-methylstyryl)benzene single-crystal HTL have achieved a maximum luminance of 50,170 cd/m² and a peak external quantum efficiency (EQE) of 8.78% . hep.com.cnresearchgate.net
Furthermore, its use in more complex device architectures has been explored. By mixing it with an n-type material and co-doping with red and green emitters, ambipolar white single-crystal OLEDs (WOLEDs) have been developed. aip.org This approach aims to create a device with balanced carrier transport and balanced emission across the visible spectrum. aip.org
Table 2: Performance Metrics of Devices Incorporating p-Bis(p-methylstyryl)benzene
| Device Type | Role of p-MSB | Key Performance Metric | Value | Source(s) |
| OFET | Active Layer (Film) | On/Off Current Ratio | 5.8 x 10⁵ | aip.org |
| OLED | Single-Crystal HTL | Maximum Luminance | 50,170 cd/m² | hep.com.cnresearchgate.net |
| OLED | Single-Crystal HTL | Peak External Quantum Efficiency (EQE) | 8.78% | hep.com.cnresearchgate.net |
| OLET | Ambipolar Active Layer | External Quantum Efficiency (EQE) | ~0.2% | rsc.org |
Theoretical and Computational Investigations of P Bis P Methylstyryl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic and photophysical properties of p-MSB.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govscispace.com It provides a framework to understand the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical and physical behavior.
In the context of p-MSB and related compounds, DFT calculations have been employed to determine key electronic parameters. For instance, geometry optimizations using DFT can provide insights into the most stable molecular conformations. nih.gov The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical for predicting the charge injection and transport properties in organic semiconductor devices. The energy difference between the HOMO and LUMO levels, known as the band gap, determines the optical absorption and emission characteristics of the material.
Furthermore, DFT can be used to analyze the nature of the electronic transitions. For example, in similar complex organic molecules, DFT has been used to confirm the delocalized electron density across the molecular framework, which is essential for minimizing charge recombination in electronic devices.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. uci.edumdpi.comrsc.orgarxiv.org This method is widely used to calculate properties related to optical absorption and emission spectra. rsc.org
For molecules like p-MSB, TD-DFT calculations are crucial for understanding their photophysical behavior. These calculations can predict the energies of various excited states and the probabilities of transitions between them (oscillator strengths). nih.gov For example, TD-DFT has been used to reveal the nature of the lowest excited singlet state (S1) and higher-lying excited states, which is essential for interpreting fluorescence and other photoluminescent phenomena. nih.gov In studies of similar distyrylbenzene (B1252955) derivatives, TD-DFT has helped to elucidate the different photophysical properties of isomers by identifying which excited states are most likely to be populated upon photoexcitation. nih.gov The accuracy of TD-DFT can, however, be influenced by the choice of functional and basis set, and in some cases, may require comparison with higher-level ab initio methods for validation. mdpi.com
Molecular Dynamics Simulations for Charge Transport
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamics of charge transport in organic semiconductors like p-MSB. acs.org These simulations model the atomic motions within a material over time, providing insights into how charge carriers (electrons and holes) move through the molecular structure. cnr.itaps.org
Nonadiabatic MD simulations, which account for transitions between different electronic states, have been particularly insightful. acs.org These simulations have revealed that in high-mobility organic single crystals like p-MSB, charge carriers can exist as "flickering polarons" that are delocalized over several molecules and propagate through the material in short bursts. cnr.it
Table 1: Computed vs. Experimental Room Temperature Charge Mobilities
| Compound | Computed Mobility (cm²/Vs) | Experimental Mobility (cm²/Vs) |
|---|---|---|
| p-Bis-(p-methylstyryl)benzene (pMSB) | 0.7 | 0.6 |
| Naphthalene (NAP) | 1.2 | 1.1 |
| Anthracene (ANT) | 1.4 | 1.3 |
| Perylene (PER) | 0.8 | 0.9 |
| Pentacene (B32325) (PEN) | 1.5 | 1.5 |
| Rubrene (RUB) | 9.8 | 10.0 |
This table presents a comparison of computed and experimental room temperature hole or electron mobilities in the conductive layers of various molecular organic crystals. The data for p-MSB and other compounds are taken from studies utilizing nonadiabatic molecular dynamics simulations. acs.org
Monte Carlo Simulations for Photoluminescence Dynamics
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the study of p-MSB and other fluorescent materials, these simulations are particularly useful for modeling the complex processes involved in photoluminescence. ihep.ac.cnresearchgate.net
Furthermore, Monte Carlo methods can be employed to analyze time-resolved fluorescence data. For instance, they can be used to solve equations describing the polarization dependence of two-photon absorption, providing insights into the structure of the transition tensor. acs.org In studies of p-MSB as a standard for two-photon induced fluorescence, such analyses are essential for characterizing its fluorescence lifetime and anisotropy decay. nih.gov
Modeling of Host-Dopant Interactions and Energy Transfer
In many applications, p-MSB is used as a dopant within a host material. Understanding the interactions between the host and dopant molecules is critical for controlling and optimizing the performance of organic electronic devices. nih.govrsc.org
Theoretical models are used to describe the energy transfer processes between the host and the p-MSB dopant. researchgate.net Förster Resonance Energy Transfer (FRET) is a common mechanism where the excited host molecule non-radiatively transfers its energy to the dopant molecule. The efficiency of FRET depends on several factors, including the spectral overlap between the host's emission and the dopant's absorption, the distance between the molecules, and their relative orientation.
Modeling of host-dopant interactions can also involve quantum chemical calculations to understand the electronic coupling between the molecules. These calculations can help predict the rate of energy transfer and how it is affected by factors such as doping concentration and temperature. researchgate.net For example, in single-crystal based OLEDs, the introduction of a suitable dopant into a p-MSB host can balance charge carrier mobility and improve device performance. researchgate.net By simulating the population dynamics of the host and dopant excited states, researchers can gain a detailed understanding of the energy transfer kinetics. researchgate.net
Future Research Directions and Emerging Opportunities for P Bis P Methylstyryl Benzene
Rational Design of Derivatives for Tailored Optoelectronic Properties
A significant avenue for future research lies in the rational design of p-BMSB derivatives to precisely control their optoelectronic properties. By strategically modifying the molecular structure, it is possible to tune characteristics such as absorption and emission wavelengths, fluorescence quantum yield, and charge transport capabilities.
One promising approach involves the substitution of the central benzene (B151609) ring with various heterocyclic systems. Research on analogous bis[(dimethylamino)styryl]benzene derivatives has shown that replacing the central benzene with pyridine, furan, or thiophene rings can significantly alter the spectral and photophysical properties. For instance, the introduction of electron-rich thiophene rings can enhance conjugation, leading to red-shifted absorption and emission spectra and potentially higher fluorescence quantum yields. Conversely, incorporating electron-deficient rings could lead to blue-shifted emission, which is desirable for specific applications.
Another strategy is the functionalization of the peripheral styryl groups. The addition of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. Studies on other distyrylbenzene (B1252955) derivatives have demonstrated that such substitutions can significantly impact their nonlinear optical (NLO) properties and fluorescence behavior. For example, attaching strong donor groups could enhance the two-photon absorption cross-section, making the derivatives suitable for applications in bio-imaging and photodynamic therapy.
Computational modeling will play a crucial role in this rational design process. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and other photophysical properties of novel p-BMSB derivatives before their synthesis. This computational screening will enable the identification of the most promising candidates for specific optoelectronic applications, thereby accelerating the discovery of new functional materials.
Table 1: Predicted Effects of Structural Modifications on the Optoelectronic Properties of p-BMSB Derivatives
| Structural Modification | Predicted Effect on Optoelectronic Properties | Potential Applications |
|---|---|---|
| Replacement of central benzene with thiophene | Red-shift in absorption and emission, increased fluorescence quantum yield | Organic Light-Emitting Diodes (OLEDs), fluorescent probes |
| Introduction of electron-donating groups (e.g., -N(CH₃)₂) on styryl moieties | Enhanced intramolecular charge transfer, increased two-photon absorption | Nonlinear optics, bio-imaging |
| Introduction of electron-withdrawing groups (e.g., -NO₂) on styryl moieties | Bathochromic shift, potential for triplet state formation | Photodynamic therapy, phosphorescent emitters |
Advanced Fabrication of Hybrid Heterostructures
The development of advanced fabrication techniques for creating hybrid heterostructures incorporating p-BMSB is a critical area for future research. Such structures, which combine organic and inorganic materials, can exhibit novel properties and functionalities that are not present in the individual components.
Solution-based processing techniques, such as spin-coating and inkjet printing, offer a cost-effective and scalable approach for fabricating thin films of p-BMSB and its derivatives. Research into optimizing solvents and processing conditions will be essential to control the morphology and crystalline order of the deposited films, which in turn will influence their electronic properties.
Vapor deposition methods, including physical vapor deposition (PVD) and organic vapor phase deposition (OVPD), provide precise control over film thickness and morphology at the nanoscale. These techniques are particularly well-suited for the fabrication of multilayered device structures, such as those found in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Future work could focus on co-evaporation of p-BMSB with other organic or inorganic materials to create mixed heterostructures with tailored energy level alignments for efficient charge injection and transport.
Furthermore, the integration of p-BMSB with two-dimensional (2D) materials, such as graphene or transition metal dichalcogenides (TMDs), represents an exciting frontier. The unique electronic and optical properties of 2D materials could be combined with the strong light-emitting or charge-transporting characteristics of p-BMSB derivatives to create novel optoelectronic devices with enhanced performance.
Exploration of Novel Device Architectures
The promising photophysical properties of p-BMSB and its derivatives open up possibilities for their incorporation into a variety of novel device architectures beyond their current applications.
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of certain p-BMSB derivatives makes them excellent candidates for use as emissive layers in OLEDs. Future research could focus on designing derivatives that emit at specific colors, including deep blue, which remains a challenge for stable and efficient OLEDs. Furthermore, their thermal stability could lead to devices with longer operational lifetimes.
Organic Field-Effect Transistors (OFETs): The extended π-conjugated system of p-BMSB suggests that it may possess good charge transport properties. By designing derivatives with appropriate energy levels and molecular packing, it may be possible to develop p-type or n-type organic semiconductors for use in OFETs. The development of single-crystal OFETs based on p-BMSB derivatives could allow for the investigation of their intrinsic charge transport properties.
Organic Solar Cells (OSCs): While less explored, the potential of p-BMSB derivatives as donor or acceptor materials in organic solar cells should be investigated. By tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification, it may be possible to create materials that are well-matched with other components in a bulk heterojunction solar cell.
Fluorescent Sensors: The sensitivity of the fluorescence of some distyrylbenzene derivatives to their local environment makes them promising candidates for chemical and biological sensing applications. For example, a 1,4-bis(styryl)benzene-based probe has been developed for the detection of mercury(II) ions in water. Future research could focus on designing p-BMSB derivatives with specific recognition moieties for the detection of other analytes of interest.
Deeper Understanding of Structure-Property Relationships for Enhanced Functionality
A fundamental understanding of the relationship between the molecular structure of p-BMSB derivatives and their resulting photophysical and electronic properties is crucial for the targeted design of new materials with enhanced functionality.
Spectroscopic and Photophysical Studies: Detailed spectroscopic investigations, including steady-state and time-resolved absorption and emission spectroscopy, will be essential to elucidate the nature of the excited states and the dynamics of their decay processes. For example, studying the fluorescence of 1,4-bis(4-methylstyryl)benzene (B1337049) nanocrystals has revealed that their emission properties are significantly different from those in solution, highlighting the importance of intermolecular interactions in the solid state.
Theoretical Modeling: Advanced theoretical calculations can provide valuable insights into the electronic structure and excited-state dynamics of p-BMSB derivatives. These computational studies can help to rationalize experimental observations and to predict the properties of yet-to-be-synthesized molecules, thereby guiding the design of new materials.
By combining experimental and theoretical approaches, a comprehensive understanding of the structure-property relationships in this class of compounds can be achieved. This knowledge will be instrumental in unlocking the full potential of p-Bis-(p-methylstyryl)benzene and its derivatives for a wide range of applications in organic electronics and photonics.
Table 2: Photophysical Properties of 1,4-bis(4-methylstyryl)benzene in Different States
| State | Absorption Peak (nm) | Emission Peak (nm) | Key Observation |
|---|---|---|---|
| Tetrahydrofuran Solution | ~350 | ~420 | Represents the properties of isolated molecules. |
| Nanocrystal Dispersion | Blue-shifted | Red-shifted | Indicates strong intermolecular interactions in the solid state. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
